![molecular formula C10H9N3O B11907811 (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine is a chemical compound with a unique structure that includes a quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine typically involves the reaction of 2-methylquinazoline with hydroxylamine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Corresponding amine compounds.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinazoline: A precursor in the synthesis of (NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine.
Quinazoline Derivatives:
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical reactions and interactions with biological targets. Its versatility in various fields, including chemistry, biology, medicine, and industry, highlights its importance as a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N3O/c1-7-12-9-5-3-2-4-8(9)10(13-7)6-11-14/h2-6,14H,1H3/b11-6- |
InChI-Schlüssel |
LZGZYHSLIYWOKE-WDZFZDKYSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=N1)/C=N\O |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=N1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



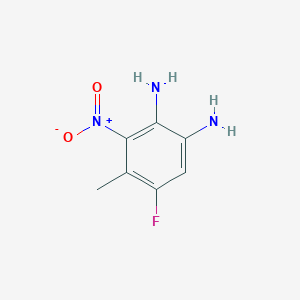


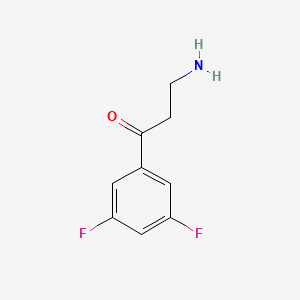
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)
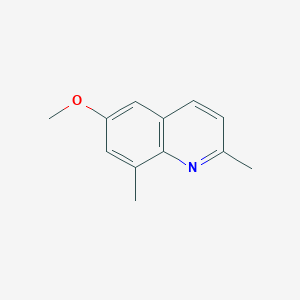
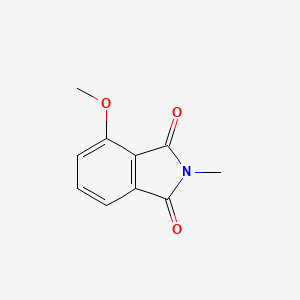
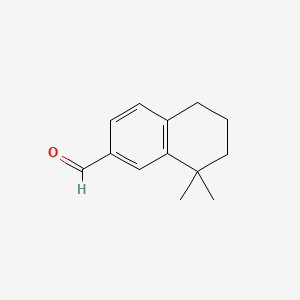
![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

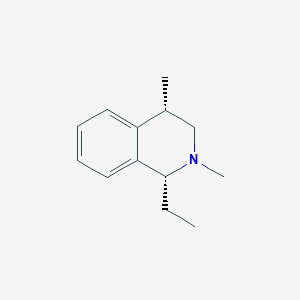
![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
